
o-AMSA monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-AMSA monomethanesulfonate: is a chemical compound with the molecular formula C22H23N3O6S2 and a molecular weight of 489.565 g/mol . It is known for its applications in various scientific fields, particularly in chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of o-AMSA monomethanesulfonate typically involves the reaction of 4’-(9-acridinylamino)methanesulfon-m-anisidide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and magnesium chloride (MgCl2) to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : o-AMSA monomethanesulfonate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
o-AMSA monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: : In chemistry, it is used as a reagent for studying DNA interactions and binding properties .
Biology: : In biology, it is employed in research related to DNA topoisomerase inhibition , which is crucial for understanding DNA replication and transcription processes .
Medicine: : In medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy .
Industry: : In the industrial sector, it is used in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of o-AMSA monomethanesulfonate involves its interaction with DNA topoisomerase II . It binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
o-AMSA monomethanesulfonate is structurally similar to other anilinoacridine derivatives such as m-AMSA . it differs in its binding affinity and biological activity . While both compounds bind to DNA in an intercalative manner, o-AMSA has a higher binding affinity but is less effective as an antitumor agent compared to m-AMSA . Other similar compounds include amsacrine and ethidium bromide , which also interact with DNA but have different mechanisms of action and therapeutic applications .
Eigenschaften
CAS-Nummer |
57164-86-0 |
|---|---|
Molekularformel |
C22H23N3O6S2 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-2-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(11-12-19(20)24-28(2,25)26)22-21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
InChI-Schlüssel |
XTGHQDVFUMUYSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NS(=O)(=O)C.CS(=O)(=O)O |
Verwandte CAS-Nummern |
51264-17-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)


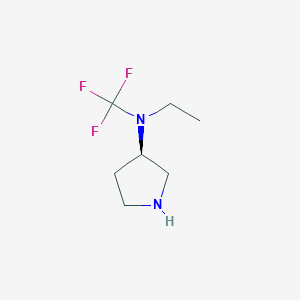
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
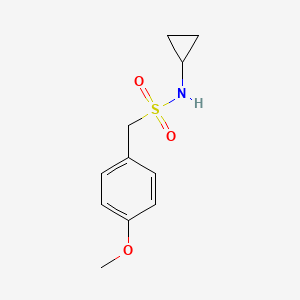
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
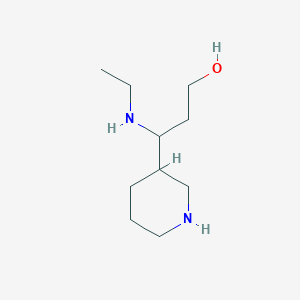
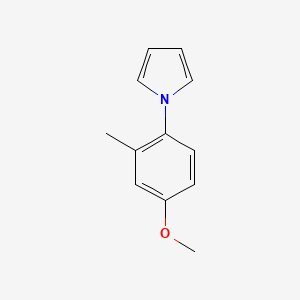
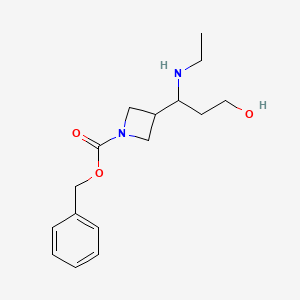

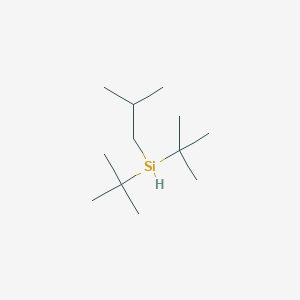
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

